

Advanced Protocol: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) in API Synthesis

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Compound of Interest

Compound Name:	Dimethyl 1,4-cyclohexanedicarboxylate
CAS No.:	3399-21-1
Cat. No.:	B3415713

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Executive Summary & Strategic Importance

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic ester intermediate, most notably utilized in the synthesis of Tranexamic Acid (TXA), a WHO Essential Medicine used to treat excessive bleeding. Beyond TXA, DMCD serves as a versatile scaffold for introducing rigid cyclohexane rings into pharmaceutical architectures, enhancing metabolic stability and bioavailability compared to aromatic analogs.

The core challenge in working with DMCD is stereocontrol. The molecule exists as cis and trans isomers.^[1] For most pharmaceutical applications, including TXA, the trans-isomer (diequatorial conformation) is the pharmacologically active or desired scaffold. Commercial DMCD is typically supplied as a mixture (approx. 70:30 cis:trans).

This guide provides a definitive, scalable workflow for:

- Isomerization: Converting the commercial mixture to the thermodynamically stable trans-isomer.
- Desymmetrization: Selectively hydrolyzing the diester to the mono-ester intermediate.
- API Synthesis: A modern, "green" route to Tranexamic Acid avoiding hazardous Hoffman rearrangement reagents.

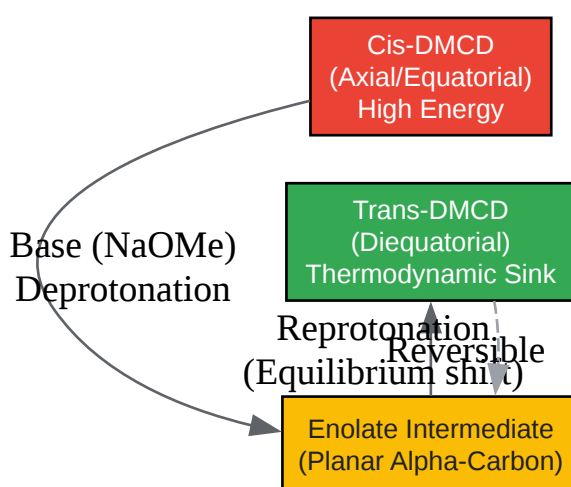
Stereochemical Foundation

Understanding the conformational dynamics of the cyclohexane ring is prerequisite to successful synthesis.

- Cis-Isomer: One substituent is axial, the other equatorial. Higher energy due to 1,3-diaxial interactions.
- Trans-Isomer: Both substituents can adopt equatorial positions (diequatorial). This is the thermodynamic sink (lowest energy state).

By subjecting the mixture to conditions that allow reversible enolization, the population shifts toward the stable trans-isomer.

Visualization: Thermodynamic Isomerization Pathway



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Figure 1: Mechanism of base-catalyzed isomerization. The reaction is driven to the trans-isomer by thermodynamic stability and often coupled with selective crystallization.

Detailed Experimental Protocols

Protocol A: Thermodynamic Isomerization (Cis-to-Trans Conversion)

Objective: Enrich commercial DMCD (70:30 cis:trans) to >98% trans-DMCD. Principle: Base-catalyzed equilibration followed by selective crystallization.

Materials:

- **Dimethyl 1,4-cyclohexanedicarboxylate** (Commercial Mix)
- Sodium Methoxide (NaOMe), 30% solution in Methanol
- Methanol (Anhydrous)
- Glacial Acetic Acid (for quenching)

Procedure:

- **Setup:** Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
- **Charging:** Charge DMCD (1.0 eq) and Methanol (5.0 vol).
- **Catalyst Addition:** Add NaOMe solution (0.1 eq). Note: A catalytic amount is sufficient as the base is regenerated.
- **Reflux:** Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
 - **In-Process Control (IPC):** Monitor by GC.[2] The ratio should shift to ~70:30 trans:cis in solution.
- **Crystallization (The "Trans-Lock"):**

- Cool the mixture slowly to 0–5°C over 2 hours.
- The trans-isomer, having a significantly higher melting point (approx. 70°C) and lower solubility than the cis-liquid, will precipitate as a white solid.
- Filtration: Filter the cold slurry. Wash the cake with cold Methanol.
- Recycle (Optional): The mother liquor (enriched in cis) can be concentrated and recycled back to Step 2 for further isomerization, pushing the overall yield >90%.
- Drying: Dry the filter cake under vacuum at 45°C.

Expected Result: White crystalline solid, >98% trans-isomer.

Protocol B: Selective Mono-Hydrolysis (Desymmetrization)

Objective: Convert symmetric trans-DMCD into Monomethyl trans-1,4-cyclohexanedicarboxylate (MHMCC). Challenge: Preventing double hydrolysis to the di-acid.

Procedure:

- Dissolution: Dissolve trans-DMCD (100 g, 0.5 mol) in THF (300 mL) and cool to 0°C.
- Controlled Addition: Prepare a solution of NaOH (19 g, 0.475 eq, 0.95 molar equivalent) in Water (100 mL).
 - Critical Step: Add the NaOH solution dropwise over 2 hours while maintaining temperature <5°C. The sub-stoichiometric base limits the formation of the di-acid.
- Reaction: Stir at 0°C for an additional 4 hours.
- Workup (Extraction Strategy):
 - Evaporate THF under reduced pressure.
 - Dilute the aqueous residue with water (200 mL).

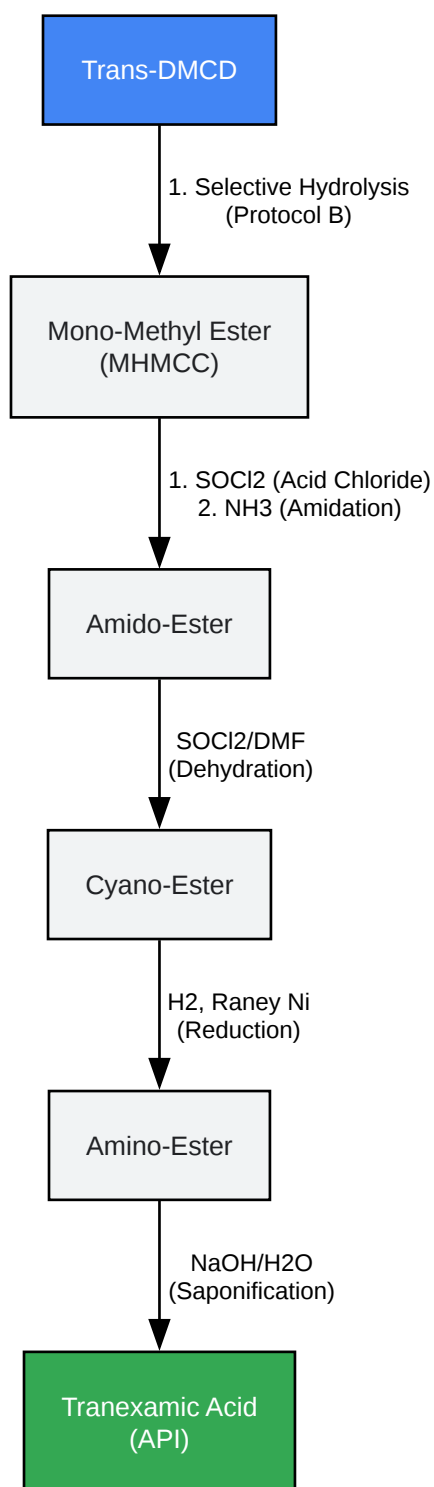
- Wash: Extract with Ethyl Acetate (2 x 100 mL).
 - Outcome: The unreacted diester (neutral) moves to the organic layer (can be recycled). The product (mono-ester salt) and di-acid salt remain in the aqueous layer.
- Acidification: Acidify the aqueous layer to pH 3–4 with dilute HCl.
 - Note: The mono-ester precipitates or oils out; the di-acid is more water-soluble or precipitates at lower pH.
- Extraction: Extract the acidified aqueous layer with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

Yield: Typically 75–85% (based on converted starting material) with high purity.

Application: Synthesis of Tranexamic Acid (Nitrile Route)[1][3]

This route avoids the hazardous Hoffman rearrangement (Br₂/NaOH) and is preferred for modern, scalable manufacturing.

Workflow Visualization



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Figure 2: The "Nitrile Route" for Tranexamic Acid synthesis, prioritizing atom economy and safety.

Step-by-Step Summary:

- Amidation: The mono-ester (from Protocol B) is converted to the acid chloride using Thionyl Chloride (), followed by quenching with aqueous Ammonia to yield Methyl trans-4-(carbamoyl)cyclohexanecarboxylate.
- Dehydration: The amide is dehydrated to the nitrile using in DMF or . This yields Methyl trans-4-cyanocyclohexanecarboxylate.
- Reduction: The nitrile group is hydrogenated (Raney Nickel or Pd/C,) to the primary amine.
 - Note: This step requires careful control to prevent secondary amine formation.
- Final Saponification: The methyl ester is hydrolyzed with NaOH to release the free acid, yielding Tranexamic Acid.

Data Summary & Specifications

Parameter	Cis-DMCD	Trans-DMCD	Specification Target
CAS Number	94-60-0 (Mix)	3399-22-2	3399-22-2
Physical State	Liquid	Solid (Crystals)	White Crystalline Solid
Melting Point	~7°C	70–71°C	>68°C
Boiling Point	265°C	265°C	N/A
Solubility (MeOH)	High	Moderate (Cold: Low)	Soluble (Hot)
Thermodynamic Stability	Low (Axial/Equatorial)	High (Diequatorial)	>99% Trans

Safety & Handling (SHE)

Hazard Classification (GHS):

- Warning: Causes serious eye irritation (H319).[3][4]
- Warning: Causes skin irritation (H315).

Handling Protocols:

- Dust Control: Trans-DMCD is a solid powder. Use local exhaust ventilation (LEV) to prevent dust inhalation.
- PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
- Reactivity: Avoid contact with strong oxidizing agents and strong bases (unless in controlled reaction).
- Storage: Store in a cool, dry place. Keep containers tightly closed to prevent moisture absorption, which can hydrolyze the ester.

References

- Niwayama, S. (2000).[5] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." *Journal of Organic Chemistry*, 65(18), 5834–5836.
- Patil, P., et al. (2024).[1] "Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of **dimethyl 1,4-cyclohexanedicarboxylate** as a key step." *Synthetic Communications*, 54(19), 1665-1678.
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